

Technical Comparison: Clarithromycin Related Compound Z vs. Impurity G

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Compound of Interest

Compound Name: *Clarithromycin related compound Z*
Cat. No.: *B1151565*

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Stereochemical & Structural Divergence in Macrolide Synthesis

Executive Summary

In the semi-synthesis of Clarithromycin from Erythromycin A, the management of oxime intermediates is critical for yield and purity. This guide contrasts two distinct impurities that represent different stages and stereochemical configurations of this pathway:

- Related Compound Z (Commercial designation): Identified as Erythromycin A (Z)-9-oxime, a precursor impurity characterized by its unmethylated status and Z (cis) stereochemistry.[1]
- Impurity G (EP/USP designation): Identified as 6-O-Methylerythromycin A (E)-9-(O-methyloxime), an advanced intermediate characterized by dual methylation (at C6 and the oxime oxygen) and E (trans) stereochemistry.[1]

Understanding the relationship between these two compounds is essential for controlling the stereoselective methylation process required to produce high-purity Clarithromycin.

Chemical Identity & Properties Matrix[1][2][3]

The following table synthesizes the physicochemical distinctions between the two compounds.

Feature	Clarithromycin Related Compound Z	Clarithromycin Impurity G
Chemical Name	Erythromycin A (Z)-9-oxime	6-O-Methylerythromycin A (E)-9-(O-methyloxime)
Common Designation	Related Compound Z (Toku-E/Commercial)	EP Impurity G / USP Impurity G
CAS Number	N/A (Isomer specific) / 13127-18-9 (Generic Oxime)	127182-44-9
Molecular Formula	C ₃₇ H ₆₈ N ₂ O ₁₃	C ₃₉ H ₇₂ N ₂ O ₁₃
Molecular Weight	748.94 g/mol	777.01 g/mol
Structural Status	Unmethylated Precursor	Di-methylated Advanced Intermediate
Stereochemistry	(Z)-Isomer (Cis)	(E)-Isomer (Trans)
Functional Group	>C=N-OH (Oxime)	>C=N-OCH ₃ (O-Methyloxime)
Origin	Isomerization of Erythromycin Oxime	Methylation of Clarithromycin Oxime



Note on Nomenclature: "Related Compound Z" is a specific commercial designation (e.g., EvoPure) for the Z-isomer of the Erythromycin oxime.[1] In official pharmacopeias (USP/EP), the Z-isomer of the methylated analog is often designated as Impurity K.[1] This guide focuses on the "Z" entity as the unmethylated precursor to highlight the synthesis progression.

Mechanistic Origin: The E/Z Isomerization Pathway

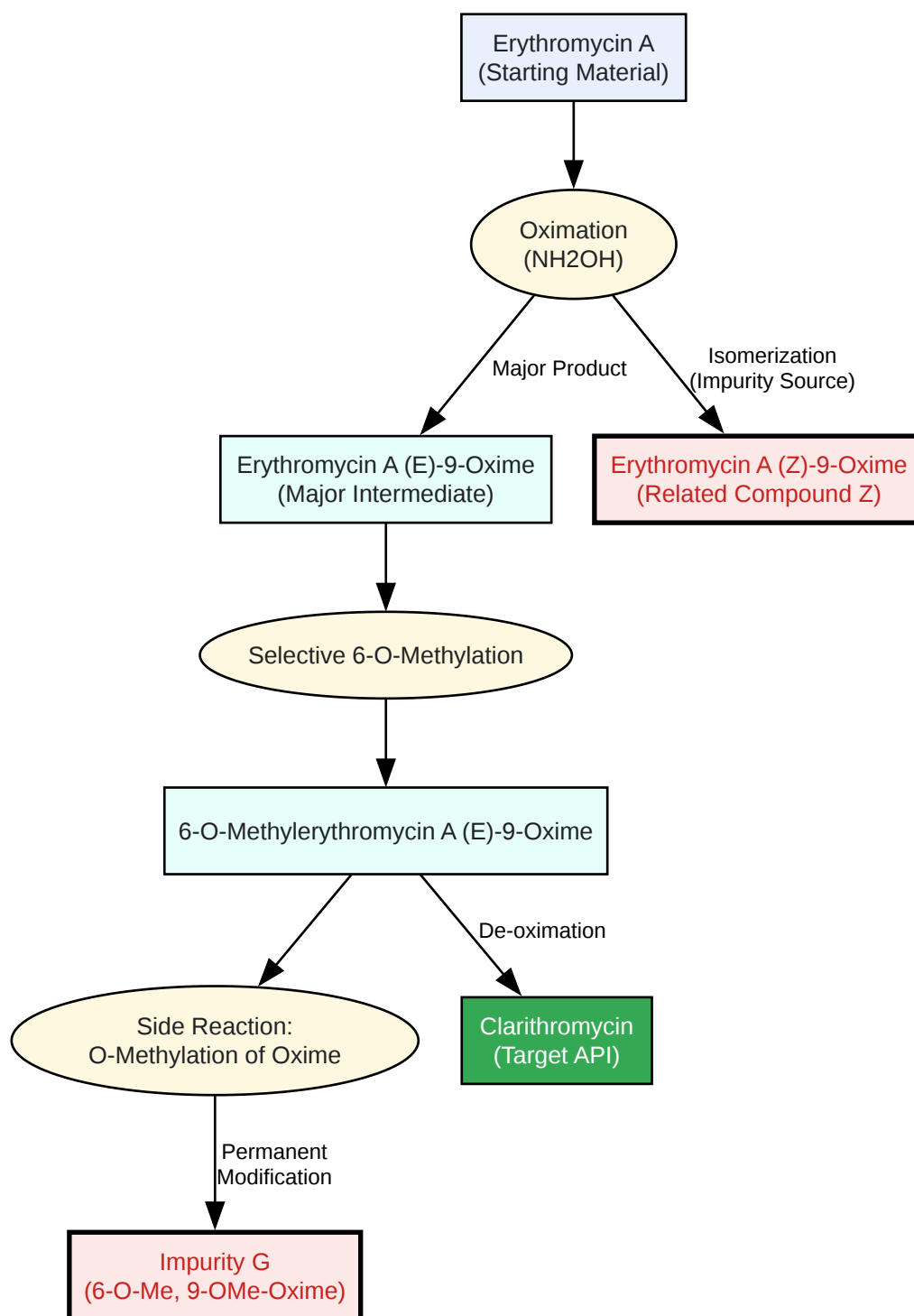
The presence of these impurities is directly linked to the semi-synthesis of Clarithromycin. The process involves converting Erythromycin A to its oxime to protect the C9 ketone, followed by methylation at C6.

Synthesis Workflow & Impurity Formation

- Oxime Formation: Erythromycin A reacts with hydroxylamine to form Erythromycin A 9-oxime. This reaction produces a mixture of E and Z isomers.
 - The (E)-isomer is desired.
 - The (Z)-isomer (Related Compound Z) is the unwanted byproduct.[\[1\]](#)[\[2\]](#)
- Methylation: The oxime is methylated. If the Z-isomer is not removed, it undergoes methylation to form downstream Z-impurities.
- Hydrolysis/De-oximation: The protecting oxime group is removed to restore the ketone, yielding Clarithromycin. Impurity G represents a side reaction where the oxime oxygen itself gets methylated (O-methylation), preventing proper hydrolysis.[\[1\]](#)

Pathway Visualization (DOT)

The following diagram maps the divergence of these impurities within the synthesis logic.



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Caption: Synthesis pathway highlighting the divergence of the Z-isomer (Related Compound Z) and the O-methylated byproduct (Impurity G).

Analytical Performance & Detection

Differentiating these compounds requires precise chromatographic conditions, as stereoisomers (E/Z) and methylated analogs often have similar retention characteristics.[\[1\]](#)

Chromatographic Separation (HPLC)

The Z-isomers of macrolide oximes typically elute earlier than their E-counterparts due to intramolecular hydrogen bonding differences that affect polarity.[\[1\]](#)

Comparative HPLC Behavior:

- Related Compound Z: Elutes earlier than the main Erythromycin Oxime peak. It is more polar due to the configuration exposing the hydroxyl group.
- Impurity G: Elutes significantly later (RRT ~1.5 - 1.7 relative to Clarithromycin).[\[1\]](#) The additional methyl groups (6-O-Me and 9-N-OMe) increase lipophilicity, extending retention on C18 columns.[\[1\]](#)

Experimental Protocol: Isomer Resolution Method

This protocol is designed to separate the E/Z isomers and the O-methylated impurities.

Reagents:

- Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (pH 4.0).
- Mobile Phase B: Acetonitrile (HPLC Grade).[\[1\]](#)
- Column: C18, 4.6 x 250 mm, 5 μ m (e.g., XTerra RP18 or equivalent).[\[1\]](#)

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B	Purpose
0.0	65	35	Equilibration
15.0	50	50	Elution of Related Compound Z (Early)
35.0	40	60	Elution of Clarithromycin
50.0	25	75	Elution of Impurity G (Late/Lipophilic)
60.0	65	35	Re-equilibration

Detection: UV at 205 nm (low wavelength required due to lack of strong chromophores).[1]

Mass Spectrometry Identification

- Related Compound Z: ESI(+) $m/z = 749.5$ $[M+H]^+$. [1] Key fragmentation: Loss of water (-18 Da) and cladinose sugar.[1]
- Impurity G: ESI(+) $m/z = 778.0$ $[M+H]^+$. [1] The shift of +28 Da compared to Related Compound Z (if it were methylated) or +14 Da compared to Clarithromycin Oxime confirms the extra methyl group on the oxime oxygen.[1]

Biological & Toxicological Implications

- Related Compound Z (Z-Oxime): Generally considered a process impurity with lower antibiotic activity than the E-isomer.[1] Its primary risk is serving as a precursor to Clarithromycin Impurity K (the methylated Z-isomer), which is difficult to purge downstream. [1]
- Impurity G (Methyloxime): The O-methylation at the nitrogen renders the molecule stable against hydrolysis.[1] It is an "end-point" impurity that cannot be converted back to active API. It lacks the ketone functionality required for the specific ribosomal binding efficacy of Clarithromycin, significantly reducing potency.

References

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